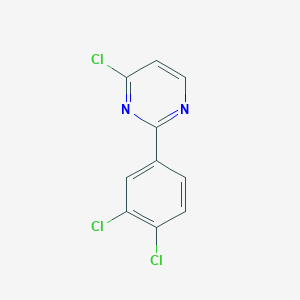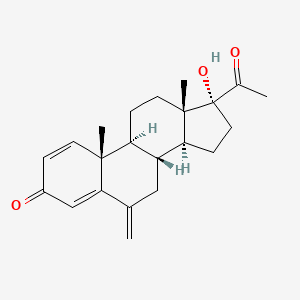
17-Hydroxy-6-methylene-pregna-1,4-diene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Hydroxy-6-methylene-pregna-1,4-diene-3,20-dione is a synthetic steroid compound with significant applications in the field of medicine and scientific research. This compound is known for its unique structure and properties, which make it a valuable subject of study in various domains, including chemistry, biology, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxy-6-methylene-pregna-1,4-diene-3,20-dione typically involves multiple steps, starting from readily available steroid precursors. One common method involves the conversion of phytosterols into pregnatetraenedione through a combined microbial and chemical process. This process includes the following steps:
- Δ1 dehydrogenation .
Hydrolysis: of 9-OHPDC-M to 9-OHPDC.
Decarboxylation rearrangement: .
Dehydration: .
Industrial Production Methods: In industrial settings, the production of this compound is optimized for higher yields and cost-effectiveness. The process involves the use of engineered microbial strains and carefully controlled reaction conditions to achieve the desired product with high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 17-Hydroxy-6-methylene-pregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
- Oxidation : This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
- Reduction : This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
- Substitution : This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles .
Common Reagents and Conditions:
- Oxidizing agents : Potassium permanganate, chromium trioxide.
- Reducing agents : Lithium aluminum hydride, sodium borohydride.
- Substituting agents : Halogens, nucleophiles .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
17-Hydroxy-6-methylene-pregna-1,4-diene-3,20-dione has a wide range of applications in scientific research:
- Chemistry : Used as a precursor in the synthesis of various steroid compounds.
- Biology : Studied for its effects on cellular processes and signaling pathways.
- Medicine : Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions and hormonal disorders.
- Industry : Utilized in the production of corticosteroids and other pharmaceutical products .
Mechanism of Action
The mechanism of action of 17-Hydroxy-6-methylene-pregna-1,4-diene-3,20-dione involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression and the inhibition of inflammatory responses. The pathways involved include the suppression of pro-inflammatory cytokines and the activation of anti-inflammatory genes .
Comparison with Similar Compounds
- 17-Hydroxy-6-methyl-16-methylenepregna-4,6-diene-3,20-dione .
- 11β,17-dihydroxy-6α-methylpregna-1,4-diene-3,20-dione .
Comparison: Compared to similar compounds, 17-Hydroxy-6-methylene-pregna-1,4-diene-3,20-dione is unique due to its specific structural modifications, which confer distinct biological activities and pharmacological properties. These differences make it a valuable compound for targeted research and therapeutic applications .
Properties
Molecular Formula |
C22H28O3 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-6-methylidene-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h5,8,12,16-18,25H,1,6-7,9-11H2,2-4H3/t16-,17+,18+,20-,21+,22+/m1/s1 |
InChI Key |
FOWNNVZRKGYHLF-NWUMPJBXSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C)C4=CC(=O)C=C[C@]34C)C)O |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(=C)C4=CC(=O)C=CC34C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


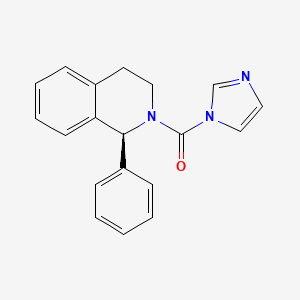
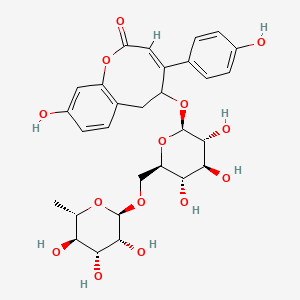

![1'-((5-Methyl-1-phenyl-1H-pyrazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13446905.png)
![Methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B13446913.png)
![(5R,8R,9R,10S,13S,14R)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one](/img/structure/B13446918.png)
![4-[2-[7-[3,3-Dimethyl-5-sulfo-1-(4-sulfobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B13446919.png)
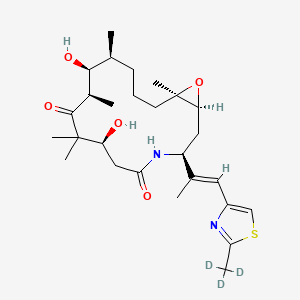
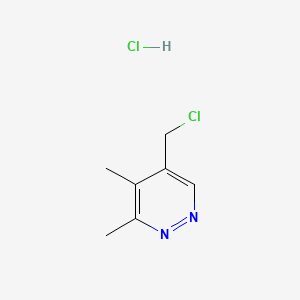
![2-[4-({[(but-3-yn-1-yl)carbamoyl]methyl}amino)phenyl]-2H-1,2,3,4-tetrazole-5-carboxylic acid](/img/structure/B13446937.png)

